molecular formula C5H3F3N2O B2897972 5-(Trifluoromethyl)pyrazin-2-OL CAS No. 134510-03-5

5-(Trifluoromethyl)pyrazin-2-OL

Cat. No. B2897972
Key on ui cas rn: 134510-03-5
M. Wt: 164.087
InChI Key: FZBNWYMJWPBFAS-UHFFFAOYSA-N
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Patent
US05079251

Procedure details

Sodium nitrite (0.21 g) was added in one batch to concentrated sulphuric acid (2.5 ml) at 2° C. The reaction mixture was then stirred, allowed to warm to room temperature and then heated to 40° C. for 10 minutes. The resulting solution was then cooled to 3° C. and a solution of 2-amino-5-trifluoromethylpyrazine (prepared by the method of Miesel, U.S. Pat. No. 4,293,552, 0.5 g) in concentrated sulphuric acid (3.5 ml) added dropwise. The reaction temperature was not allowed to rise above 5° C. during the addition. After stirring at 5° C. for 10 minutes, the reaction mixture was allowed to warm to room temperature and after 10 minutes heated to 40° C. for 10 minutes. The reaction mixture was then added to ice. Vigorous gas evolution was noted. The mixture was then extracted with ethyl acetate, the organic phase washed with brine, dried with sodium sulphate and evaporated under reduced pressure to give 5-trifluoromethylpyrazine-2-one as a yellow solid.
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N([O-])=[O:2].[Na+].N[C:6]1[CH:11]=[N:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][N:7]=1>S(=O)(=O)(O)O>[F:13][C:12]([F:15])([F:14])[C:9]1[N:10]=[CH:11][C:6](=[O:2])[NH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.21 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(N=C1)C(F)(F)F
Step Three
Name
Quantity
3.5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 40° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was then cooled to 3° C.
ADDITION
Type
ADDITION
Details
to rise above 5° C. during the addition
STIRRING
Type
STIRRING
Details
After stirring at 5° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature and after 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
heated to 40° C. for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
The reaction mixture was then added to ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate
WASH
Type
WASH
Details
the organic phase washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C=1N=CC(NC1)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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